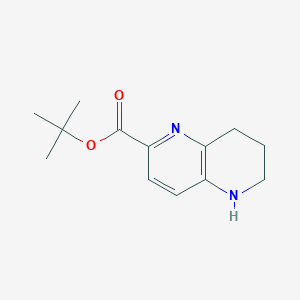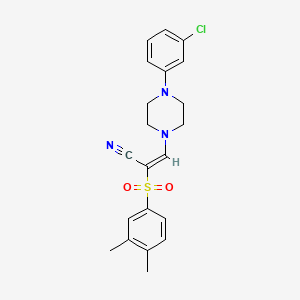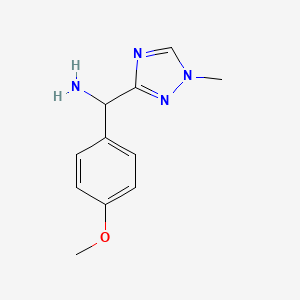
1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine, also known as MMTP, is a chemical compound that has gained attention in scientific research due to its potential as an antidepressant and anxiolytic agent. In
科学的研究の応用
1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has been studied for its potential as an antidepressant and anxiolytic agent. In animal studies, 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has been shown to decrease immobility time in the forced swim test, which is a measure of antidepressant-like activity. Additionally, 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has been shown to reduce anxiety-like behavior in the elevated plus maze test.
作用機序
The exact mechanism of action of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is not fully understood. However, it has been suggested that 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine may act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. These actions may contribute to the antidepressant and anxiolytic effects of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine.
Biochemical and Physiological Effects:
In addition to its effects on behavior, 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has been shown to have biochemical and physiological effects. 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has been shown to increase the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the prefrontal cortex of rats. Additionally, 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has been shown to decrease the levels of corticosterone, a stress hormone, in rats.
実験室実験の利点と制限
One advantage of using 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine in lab experiments is its potential as an antidepressant and anxiolytic agent. This makes 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine a useful tool for studying the neurobiology of depression and anxiety. Additionally, 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has been shown to have low toxicity in animal studies.
One limitation of using 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine in lab experiments is its limited availability. 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is not commercially available and must be synthesized in the lab. Additionally, the exact mechanism of action of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine. One area of research could focus on identifying the exact mechanism of action of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine. This could involve studying the effects of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine on specific neurotransmitter systems and receptors.
Another area of research could focus on developing new antidepressant and anxiolytic agents based on the structure of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine. This could involve synthesizing and testing analogs of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine to identify compounds with improved efficacy and/or reduced side effects.
Finally, future research could focus on studying the long-term effects of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine on behavior and physiology. This could involve studying the effects of chronic 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine administration on brain structure and function, as well as behavior and physiology.
合成法
The synthesis of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves the reaction of 4-methoxybenzaldehyde and 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with formaldehyde and ammonium chloride in the presence of sodium borohydride. This reaction results in the formation of 1-(4-methoxyphenyl)-1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine as a white crystalline powder.
特性
IUPAC Name |
(4-methoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-15-7-13-11(14-15)10(12)8-3-5-9(16-2)6-4-8/h3-7,10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQAHJYBICCEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)


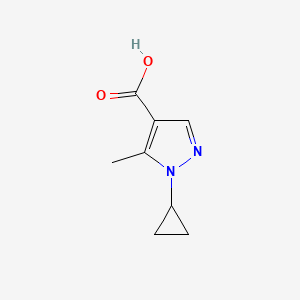

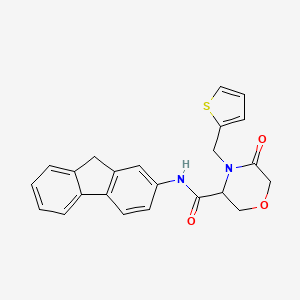
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
